Cas no 1024289-55-1 (2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene)
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-NITRO-1-((4-(5-(TRIFLUOROMETHYL)(2-PYRIDYL))PIPERAZINYL)SULFONYL)BENZENE
- 1-(2-nitrobenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene
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- MDL: MFCD00170124
- Inchi: 1S/C16H15F3N4O4S/c17-16(18,19)12-5-6-15(20-11-12)21-7-9-22(10-8-21)28(26,27)14-4-2-1-3-13(14)23(24)25/h1-6,11H,7-10H2
- InChI Key: HCGYRHZVQRKUGF-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCN(C2C=CC(C(F)(F)F)=CN=2)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 656
- XLogP3: 2.6
- Topological Polar Surface Area: 108
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB159976-1 g |
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene; . |
1024289-55-1 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB159976-5 g |
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene; . |
1024289-55-1 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB159976-10 g |
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene; . |
1024289-55-1 | 10g |
€482.50 | 2023-05-08 | ||
| Key Organics Ltd | MS-11067-1MG |
1-(2-nitrobenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1024289-55-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11067-5MG |
1-(2-nitrobenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1024289-55-1 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11067-10MG |
1-(2-nitrobenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1024289-55-1 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11067-20MG |
1-(2-nitrobenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1024289-55-1 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | MS-11067-50MG |
1-(2-nitrobenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1024289-55-1 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11067-100MG |
1-(2-nitrobenzenesulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
1024289-55-1 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| abcr | AB159976-1g |
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene; . |
1024289-55-1 | 1g |
€211.30 | 2024-06-10 |
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene Suppliers
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene (CAS No. 1024289-55-1): A Comprehensive Overview
2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene (CAS No. 1024289-55-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, including a nitro group, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The nitro group in the compound is a key functional group that can influence the compound's electronic properties and reactivity. In medicinal chemistry, nitro groups are often used to enhance the pharmacological activity of drugs by modulating their interactions with biological targets. The presence of the trifluoromethyl-substituted pyridine moiety adds further complexity to the molecule, providing additional opportunities for optimizing its pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the potential of 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of inflammatory responses.
In the context of cancer research, 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene has been investigated for its ability to induce apoptosis in cancer cells. Studies have demonstrated that this compound can selectively target and induce cell death in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways.
The piperazine ring in the structure of 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene plays a crucial role in enhancing its solubility and bioavailability. Piperazine derivatives are widely used in drug design due to their ability to improve the pharmacokinetic properties of compounds. This feature is particularly important for ensuring that the drug can effectively reach its target site within the body.
From a synthetic perspective, 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene can be synthesized through a series of well-defined chemical reactions. The synthesis typically involves the coupling of a nitro-substituted benzene derivative with a piperazine-containing sulfonamide intermediate, followed by the introduction of the trifluoromethyl-substituted pyridine moiety. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
In addition to its therapeutic potential, 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene has also been studied for its use as a tool compound in chemical biology research. Tool compounds are essential for probing biological pathways and validating therapeutic targets. The unique structural features of this compound make it an ideal candidate for such studies, as it can be easily modified to create analogs with varying biological activities.
One notable application of 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene is in the field of neurodegenerative diseases. Research has shown that this compound can modulate signaling pathways involved in neuroprotection and neuroregeneration. Specifically, it has been found to inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation when overactivated.
The safety profile of 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene is an important consideration for its potential use as a therapeutic agent. Preclinical studies have generally shown favorable safety profiles, with no significant toxicity observed at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 2-Nitro-1-((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)benzene (CAS No. 1024289-55-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or tool compound in various disease areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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